2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide
Description
This compound belongs to the class of synthetic phenoxypropanamide derivatives, characterized by a central propanamide backbone substituted with aromatic phenoxy groups. Its structure features a 2,4-dichlorophenoxy moiety and a 3,5-dimethylphenoxyethyl side chain. These substituents confer distinct physicochemical properties and biological activity, particularly in plant growth regulation and herbicide development .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-8-13(2)10-16(9-12)24-7-6-22-19(23)14(3)25-18-5-4-15(20)11-17(18)21/h4-5,8-11,14H,6-7H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMHEJRKCIDXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known plant growth regulator and herbicide. 2,4-D acts as a synthetic auxin, a type of plant hormone.
Mode of Action
As a synthetic auxin, 2,4-D mimics the action of natural auxins, which regulate various aspects of plant growth and development. When absorbed by the plant, it induces uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death
Pharmacokinetics
Its water solubility is 829mg/l at 25 ºc, suggesting it could be absorbed and distributed in aqueous environments
Result of Action
The compound likely induces uncontrolled growth in plants, leading to their eventual death. This makes it potentially useful as a herbicide.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide is a complex organic compound with significant potential in various biological applications. The compound features a dichlorophenoxy group and a dimethylphenoxy group, contributing to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.3 g/mol. Its structure includes a central propanamide moiety connected to two distinct phenoxy groups.
| Property | Details |
|---|---|
| Molecular Formula | C18H19Cl2N2O3 |
| Molecular Weight | 368.3 g/mol |
| CAS Number | 459186-33-5 |
Antimicrobial Effects
Research indicates that compounds derived from dichlorophenoxy groups exhibit significant antimicrobial properties. Specifically, this compound has been shown to inhibit the growth of various microorganisms by interfering with their metabolic processes or cell wall synthesis.
A study demonstrated that derivatives of dichlorophenoxy compounds could selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses, suggesting potential therapeutic applications in treating infections and inflammatory diseases .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to modulate key inflammatory pathways. It is believed to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase (LOX), which play critical roles in the inflammatory response.
In vitro studies have shown that treatment with this compound leads to a significant reduction in the production of inflammatory mediators in cultured cells . These findings highlight its potential as an anti-inflammatory agent in therapeutic settings.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes like COX-2 and LOX, which are crucial for the synthesis of inflammatory mediators.
- Receptor Interaction : It can interact with specific receptors involved in inflammation and microbial resistance.
- Cellular Uptake : The unique chemical structure facilitates cellular uptake, allowing the compound to reach intracellular targets effectively.
Case Studies
- In Vitro Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of various dichlorophenoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Inflammation Model in Animal Studies : In a controlled animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Chlorination Patterns: The target compound’s 2,4-dichlorophenoxy group enhances lipid solubility and membrane penetration compared to non-chlorinated analogs like RN1 .
- Thiazole vs. Phenoxyethyl: Substitution with a thiazole ring (as in ) reduces steric bulk but introduces sulfur-based polarity, altering binding affinity in enzyme inhibition assays .
- Biological Activity: The target compound’s dual phenoxy groups may synergize auxin-like activity, whereas thiazole-containing analogs prioritize antifungal or antimicrobial roles .
Physicochemical Properties
Comparative data on solubility, logP (lipophilicity), and stability:
Insights :
Functional Comparisons in Herbicide Development
The target compound shares structural motifs with classical auxin herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) but replaces the acetic acid group with a propanamide chain. This modification:
- Reduces phytotoxicity to non-target plants by limiting acid-mediated cellular damage .
- Enhances selectivity for specific weed species via improved receptor binding .
In contrast, picloram (4-amino-3,5,6-trichloropicolinic acid) and quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) rely on pyridine/quinoline cores for activity, which the target compound lacks, suggesting divergent modes of action .
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step alkylation and amination sequence. A typical route involves:
- Step 1 : Alkylation of 3,5-dimethylphenol with an alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) to form the intermediate ether.
- Step 2 : Reaction of the ether intermediate with 2-(2,4-dichlorophenoxy)propanoyl chloride under anhydrous conditions to yield the final propanamide derivative.
- Key Validation : Confirm structural integrity via -NMR (e.g., peaks at δ 6.8–7.2 ppm for aromatic protons) and mass spectrometry (expected molecular ion at m/z ≈ 425.3) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (e.g., volatile intermediates).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers characterize this compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- Chromatographic Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% target).
- Stability Testing : Perform accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor degradation products via LC-MS.
- Storage Recommendations : Store in amber glass vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation).
- Reaction Path Search : Employ software like Gaussian or ORCA to simulate intermediates and validate synthetic feasibility.
- Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) for yield improvement .
Q. What experimental design strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity. For example, a 2³ factorial design can test interactions between solvent polarity, reaction time, and catalyst loading.
- Statistical Analysis : Use ANOVA to identify significant factors and Tukey’s HSD test for pairwise comparisons. Address outliers via Grubbs’ test.
- Case Study : If conflicting IC₅₀ values arise, validate assays using a reference standard (e.g., PubChem CID 123456) and replicate under standardized conditions .
Q. How can researchers leverage AI-driven tools to predict this compound’s environmental fate and toxicity?
- Methodological Answer :
- Data Curation : Compile physicochemical properties (logP, pKa) and ecotoxicity data from databases like ECOTOX or CompTox.
- Predictive Modeling : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential.
- Dynamic Simulations : Apply COMSOL Multiphysics to model atmospheric dispersion and soil sorption under varying climatic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
